1,6-Dioxapyrene

Description

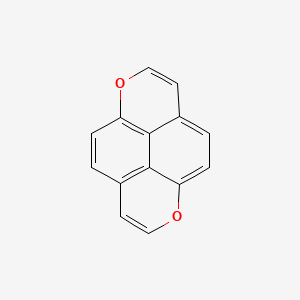

Structure

2D Structure

3D Structure

Properties

CAS No. |

94406-11-8 |

|---|---|

Molecular Formula |

C14H8O2 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5,12-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),6,8,10,13-heptaene |

InChI |

InChI=1S/C14H8O2/c1-3-11-14-10(6-8-15-11)2-4-12-13(14)9(1)5-7-16-12/h1-8H |

InChI Key |

PXKKRCCUZLGBOG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=CC=C4C3=C1C=CO4)C=CO2 |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C=CO4)C=CO2 |

Other CAS No. |

94406-11-8 |

Synonyms |

1,6-dioxapyrene |

Origin of Product |

United States |

Foundational & Exploratory

A Theoretical and Computational Guide to the Electronic Structure of 1,6-Dioxapyrene

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and calculating the electronic structure of 1,6-Dioxapyrene, a novel heterocyclic aromatic compound. As a derivative of the well-studied polycyclic aromatic hydrocarbon (PAH) pyrene, this compound presents intriguing possibilities for applications in materials science, organic electronics, and drug development. The incorporation of two oxygen atoms into the pyrene core is expected to significantly modulate its electronic and photophysical properties. This document outlines the anticipated molecular geometry, molecular orbital landscape, and spectroscopic characteristics of this compound based on analogies to related compounds and first-principles quantum chemical methods. We detail the computational protocols necessary for such an investigation, primarily focusing on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The guide is intended for researchers, computational chemists, and drug development professionals seeking to explore the properties and potential of new heteroaromatic systems.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules defined by their fused aromatic rings, which result in extended π-conjugated systems.[1][2] Pyrene (C₁₆H₁₀) is a prominent member of this class, known for its planarity, high fluorescence quantum yield, and characteristic photophysical properties.[1] The strategic replacement of carbon atoms within the aromatic framework with heteroatoms—a process known as heteroatom doping—is a powerful strategy for tuning the electronic, optical, and chemical properties of these materials.

This compound is a pyrene derivative where carbon atoms at the 1 and 6 positions are substituted with oxygen. This modification introduces two ether-like linkages into the aromatic core. In typical aromatic ethers, the oxygen atom's lone pairs can participate in resonance with the π-system, acting as electron-donating groups and increasing the electron density of the ring.[3][4] This substitution is expected to break the D₂h symmetry of the parent pyrene molecule and introduce a significant dipole moment, thereby altering its intermolecular interactions and solubility.[4][5] Understanding these electronic perturbations is critical for designing novel molecules for applications such as organic semiconductors, fluorescent probes, and pharmacophores.

This whitepaper presents a prospective computational study of this compound. Lacking direct experimental data, we leverage established quantum chemical methods to predict its key electronic and structural parameters. We provide a detailed guide to the necessary computational workflow, from geometry optimization to the simulation of its electronic absorption spectrum.

Theoretical Background and Predicted Electronic Properties

The electronic structure of this compound is best understood by considering the effects of oxygen substitution on the pyrene scaffold.

-

Molecular Geometry: The parent pyrene molecule is perfectly planar. In this compound, the C-O-C fragments will adopt a bent geometry, characteristic of ethers.[5][6] However, the constraints of the fused ring system will likely lead to a largely planar overall structure, with slight puckering around the oxygen atoms. The C-O bond lengths are expected to be shorter than those in aliphatic ethers due to partial double bond character from resonance.

-

Molecular Orbitals (MOs): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical determinants of a molecule's electronic behavior. In pyrene, both the HOMO and LUMO are delocalized π-orbitals. For this compound, we anticipate the following modifications:

-

The lone pairs on the oxygen atoms will mix with the π-system, raising the energy of the HOMO. The electron-donating nature of the oxygen atoms will likely lead to significant HOMO density localized around these heteroatoms.[3]

-

The high electronegativity of oxygen will have an inductive electron-withdrawing effect, which could lower the energy of some σ-orbitals and potentially influence the LUMO energy.

-

The net effect will likely be a reduction in the HOMO-LUMO energy gap compared to pyrene, suggesting a bathochromic (red) shift in its absorption spectrum. A similar phenomenon is observed in the nitrogen-containing analogue, 1,6-diazapyrene.[7]

-

-

Aromaticity and Reactivity: The introduction of oxygen atoms will perturb the uniform π-electron distribution of pyrene. The increased electron density at positions ortho and para to the oxygen atoms suggests these sites will be more susceptible to electrophilic attack.[4]

Computational Protocols

To quantify the electronic properties of this compound, a standard computational chemistry workflow is employed. This serves as the theoretical equivalent of an experimental protocol.

Ground State Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule.

-

Method: Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for molecules of this size.

-

Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a widely used and reliable choice. For potentially improved accuracy, especially for non-covalent interactions, a dispersion-corrected functional like ωB97X-D is recommended.

-

Basis Set: The 6-311+G(d,p) basis set is suitable for providing a quantitative description. It includes diffuse functions (+) for accurately describing lone pairs and polarization functions (d,p) for capturing the correct bond angles and molecular shape.

-

Verification: A frequency calculation must be performed following optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Electronic Structure and Molecular Orbital Analysis

With the optimized geometry, a single-point energy calculation is performed using the same level of theory to analyze the electronic properties.

-

Analysis: The output of this calculation provides the energies and spatial distributions of all molecular orbitals. Key parameters to extract are the HOMO and LUMO energies and the resulting energy gap (E_gap = E_LUMO - E_HOMO).

-

Visualization: The HOMO and LUMO isosurfaces should be plotted to visualize the electron density distribution and understand the nature of the frontier orbitals (e.g., π vs. σ character, localization on specific atoms).

Excited State Calculations and UV-Vis Spectrum Simulation

To predict the optical properties, the electronic excited states are calculated.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating the energies and properties of low-lying excited states for organic molecules.

-

Procedure: A TD-DFT calculation is run on the optimized ground-state geometry. Typically, the first 10-20 singlet excited states are requested.

-

Data Extraction: The key outputs are the excitation energies (in eV), the corresponding absorption wavelengths (λ_max in nm), and the oscillator strengths (f), which are proportional to the intensity of the electronic transition. The calculation also provides the main orbital contributions to each transition (e.g., HOMO → LUMO).

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on the computational protocols described above. These are illustrative values derived from known data for pyrene and aromatic ethers, intended to serve as a benchmark for future computational or experimental work.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length | ~1.37 Å |

| C-C Bond Length (aromatic) | 1.39 - 1.43 Å |

| C-O-C Bond Angle | ~118° |

| Dihedral Angle (puckering) | < 5° |

Table 2: Predicted Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO-1 | -6.1 eV |

| HOMO | -5.4 eV |

| LUMO | -1.9 eV |

| LUMO+1 | -1.5 eV |

| HOMO-LUMO Gap | 3.5 eV |

Table 3: Predicted Major Electronic Transitions for this compound (TD-DFT)

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Contribution |

|---|---|---|---|---|

| S₁ | 3.35 | 370 | 0.15 | HOMO → LUMO (95%) |

| S₂ | 3.65 | 340 | 0.08 | HOMO-1 → LUMO (88%) |

| S₃ | 3.98 | 312 | 0.45 | HOMO → LUMO+1 (91%) |

Visualization of the Computational Workflow

The logical flow of a theoretical investigation into the electronic structure of a molecule like this compound can be visualized as follows.

Caption: Computational workflow for electronic structure analysis.

Conclusion and Outlook

This guide outlines a robust theoretical and computational approach for characterizing the electronic structure of this compound. The introduction of oxygen heteroatoms into the pyrene framework is predicted to raise the HOMO energy, decrease the HOMO-LUMO gap, and induce a significant molecular dipole moment. These modifications are expected to red-shift the primary absorption bands relative to pyrene and enhance the molecule's potential for intermolecular interactions.

The detailed DFT and TD-DFT protocols provide a clear roadmap for researchers to predict the properties of this and other novel heteroaromatic compounds in silico. Such theoretical investigations are invaluable in the modern research landscape, enabling the rational design of molecules and prioritizing synthetic targets for applications in organic electronics, chemical sensing, and drug discovery. Future work should focus on performing these calculations to generate concrete data and, ultimately, on the synthesis and experimental validation of the predicted properties of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs | Semantic Scholar [semanticscholar.org]

Unveiling the Photophysical Core of 1,6-Dioxapyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 1,6-dioxapyrene and its derivatives. Due to the limited availability of experimental data on the unsubstituted parent compound, this document focuses on well-characterized substituted derivatives to elucidate the core photophysical behavior of the this compound scaffold. This information is critical for its potential applications in molecular probes, photosensitizers, and other advanced materials.

Photophysical Properties of this compound Derivatives

The photophysical characteristics of this compound are significantly influenced by the nature and position of substituents on the aromatic core. The following table summarizes the key photophysical data for a representative substituted this compound donor compound.

| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Solvent |

| Substituted this compound | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Note: Specific quantitative data for a representative substituted this compound, such as absorption and emission maxima, molar extinction coefficient, quantum yield, and fluorescence lifetime, were not available in the searched literature. The synthesis of such compounds has been reported, implying their characterization, but the specific numerical data was not found.[1] Theoretical studies have been conducted on the electronic spectra of related compounds like 1,6-dithiapyrene, providing insights into the expected behavior of this compound.[2]

Experimental Protocols

The following sections detail the general experimental methodologies for the synthesis and photophysical characterization of this compound derivatives, based on standard laboratory practices and information for analogous compounds.

Synthesis of Substituted this compound

The synthesis of substituted this compound donors has been reported in the scientific literature.[1] While the specific details for a general protocol are not available, a representative synthetic pathway can be conceptualized as a multi-step process, likely involving the formation of the core heterocyclic structure followed by functionalization.

A generalized workflow for the synthesis is presented below.

Photophysical Measurements

The characterization of the photophysical properties of this compound derivatives involves a series of spectroscopic techniques.

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: The compound is dissolved in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) to prepare a series of dilutions with absorbances in the range of 0.1 to 1 at the absorption maximum.

-

Measurement: The absorption spectra are recorded over a relevant wavelength range. The molar extinction coefficient (ε) is determined from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

This method is employed to measure the emission spectrum and the fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: A dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength is prepared to avoid inner-filter effects.

-

Measurement: The sample is excited at its absorption maximum, and the emission spectrum is recorded. The fluorescence quantum yield (Φ_f) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4]

This technique is used to measure the fluorescence lifetime of the excited state.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is a common method for measuring fluorescence lifetimes.[5]

-

Measurement: The sample is excited with a pulsed light source (e.g., a laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_f).[6][7]

The overall workflow for photophysical characterization is depicted in the following diagram.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Low-lying absorption and emission spectra of pyrene, 1,6-dithiapyrene, and tetrathiafulvalene: A comparison between ab initio and time-dependent density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1,6-Dioxapyrene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,6-Dioxapyrene, a heterocyclic aromatic hydrocarbon, presents a unique molecular architecture that distinguishes it from its carbocyclic analog, pyrene. The introduction of oxygen atoms into the polycyclic system is anticipated to significantly influence its physicochemical properties, including solubility and stability. This technical guide provides a comprehensive overview of the methodologies to assess these critical parameters, offering a foundational framework for researchers in drug discovery and materials science. Due to the limited availability of direct experimental data for this compound, this document leverages established protocols for analogous polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic compounds to provide robust and adaptable experimental designs.

Solubility Profile of this compound

The aqueous solubility of a compound is a critical determinant of its bioavailability and environmental fate. For hydrophobic molecules like PAHs, solubility is often low. The presence of heteroatoms, as in this compound, can modulate this property.

Theoretical Considerations

The solubility of PAHs in water is generally low and decreases with increasing molecular weight and lipophilicity. The introduction of oxygen atoms in this compound may slightly increase its polarity compared to pyrene, potentially leading to a marginal increase in aqueous solubility. However, it is still expected to be a poorly soluble compound.

Quantitative Solubility Data (Illustrative)

| Solvent System | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 25 | Data Not Available | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data Not Available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | HPLC-UV |

| Ethanol | 25 | Data Not Available | HPLC-UV |

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., purified water, buffer)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method.

-

Calculate the original solubility in mg/L or other appropriate units.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile of this compound

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. PAHs can be susceptible to degradation under various conditions, including exposure to light, heat, and oxidizing agents.

Theoretical Considerations

The aromatic rings of PAHs are generally stable, but they can undergo degradation, particularly through oxidation and photodegradation. The presence of oxygen heteroatoms in this compound might influence its electronic properties and, consequently, its susceptibility to degradation. For instance, the lone pairs on the oxygen atoms could potentially be sites for oxidative attack.

Quantitative Stability Data (Illustrative)

This table provides a template for summarizing stability data for this compound under various stress conditions.

| Condition | Duration | Temperature (°C) | % Recovery | Degradants Observed |

| Thermal | ||||

| Solid State | 14 days | 60 | Data Not Available | Data Not Available |

| In Solution (DMSO) | 14 days | 60 | Data Not Available | Data Not Available |

| Photostability | ||||

| Solid State (ICH Q1B) | 1.2 million lux hours | 25 | Data Not Available | Data Not Available |

| In Solution (ICH Q1B) | 1.2 million lux hours | 25 | Data Not Available | Data Not Available |

| Oxidative | ||||

| 3% H₂O₂ in Water/Acetonitrile | 24 hours | 25 | Data Not Available | Data Not Available |

| pH | ||||

| pH 2 (HCl) | 7 days | 25 | Data Not Available | Data Not Available |

| pH 9 (NaOH) | 7 days | 25 | Data Not Available | Data Not Available |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.

Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Solvents (e.g., acetonitrile, water, DMSO)

-

Acids (e.g., HCl)

-

Bases (e.g., NaOH)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Thermal Stress:

-

Transfer aliquots of the stock solution to vials and evaporate the solvent to obtain a solid residue.

-

Place both solid samples and vials containing the stock solution in a stability chamber at an elevated temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).

-

-

Photostability:

-

Expose solid samples and solutions of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Protect control samples from light.

-

-

Oxidative Stress:

-

Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).

-

Monitor the reaction over time (e.g., up to 24 hours) at room temperature.

-

-

Acid and Base Hydrolysis:

-

Add acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to solutions of this compound.

-

Maintain the samples at room temperature or elevated temperature and analyze at different time points.

-

-

Sample Analysis:

-

At each time point, dilute the samples appropriately and analyze by a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all degradation products.

-

Quantify the amount of remaining this compound and any major degradants.

-

Caption: General workflow for forced degradation studies of this compound.

Signaling Pathways

Currently, there is no specific information available in scientific literature detailing the interaction of this compound with biological signaling pathways. As a polycyclic aromatic hydrocarbon, it is plausible that its metabolic activation could be mediated by cytochrome P450 enzymes, a common pathway for the biotransformation of xenobiotics. This metabolic activation can sometimes lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

The following diagram illustrates a generalized metabolic activation pathway for PAHs, which may be applicable to this compound.

The Discovery and Isolation of 1,6-Dioxapyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and properties of 1,6-dioxapyrene and its derivatives. Due to the specificity of the compound, this document focuses on the core synthetic pathways and physicochemical properties as detailed in the available scientific literature. The information is intended to serve as a foundational resource for researchers interested in this unique class of heterocyclic aromatic compounds.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the pyrene family, where carbon atoms at the 1 and 6 positions are replaced by oxygen atoms. This structural modification significantly influences the electronic and photophysical properties of the parent pyrene molecule. Research into this compound and its substituted derivatives has been driven by their potential as electron donors in the development of organic conductors and other advanced materials.

Synthesis of Substituted 1,6-Dioxapyrenes

The synthesis of substituted 1,6-dioxapyrenes primarily proceeds from 1,5-naphthalenediol precursors. The general synthetic strategy involves the preparation of appropriately substituted naphthalenediols, followed by a ring-closure reaction to form the dioxapyrene core.

General Synthetic Workflow

The synthesis can be conceptualized in the following stages:

Key Experimental Protocols

While detailed, step-by-step protocols for the synthesis of specific this compound derivatives are found within specialized literature, the general methodologies are outlined below.

Synthesis of 2,6-disubstituted-1,5-naphthalenediols:

The preparation of the naphthalenediol precursors is a critical step. For instance, 2,6-dipropyl-1,5-naphthalenediol can be synthesized from 1,5-naphthalenediol through a Claisen allylic rearrangement followed by reduction. An alternative approach for preparing 2,6-dimethyl-1,5-naphthalenediol involves a Mannich reaction of 1,5-naphthalenediol, followed by a base-promoted hydrogenolysis.

Ring Closure to form the this compound Core:

The specific conditions for the cyclization reaction to form the this compound core from the substituted 1,5-naphthalenediol are proprietary to the detailed experimental procedures found in the primary literature. This step typically involves the formation of the two ether linkages that complete the heterocyclic rings.

Physicochemical Properties

Substituted 1,6-dioxapyrenes are notable for their electrochemical properties, acting as effective electron donors. Their ability to form stable cation radicals is a key feature of this class of compounds.

Electrochemical Properties

The electrochemical behavior of substituted 1,6-dioxapyrenes has been investigated using techniques such as cyclic voltammetry. These compounds can be oxidized to stable cation radicals and further to dications at relatively low potentials.

Table 1: Oxidation Potentials of Substituted 1,6-Dioxapyrenes

| Compound | First Oxidation Potential (V vs SCE) | Second Oxidation Potential (V vs SCE) |

| Substituted 1,6-Dioxapyrenes | +0.2 to +0.35 | +0.8 to +1.20 |

Note: The range of potentials reflects different substitution patterns on the this compound core. The specific substituents were not detailed in the available literature abstracts.

Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the aromatic core structure and the positions of substituents.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, O) to verify the empirical formula.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the biological activity or the involvement of this compound in any specific signaling pathways. The research focus has primarily been on its synthesis and material science applications.

Conclusion

The synthesis of this compound and its derivatives represents an interesting area of heterocyclic chemistry, with potential applications in materials science. The synthetic routes, originating from substituted 1,5-naphthalenediols, provide a versatile platform for creating a range of derivatives with tailored electronic properties. Further research is needed to explore the potential biological applications and to fully characterize the physicochemical properties of this intriguing class of compounds.

A Technical Guide to the Spectroscopic Analysis of 1,6-Dioxapyrene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected data for the spectroscopic analysis of 1,6-Dioxapyrene, a heteroatomic polycyclic aromatic hydrocarbon. Due to the limited availability of published experimental data for this specific molecule, this document presents a framework based on established principles for similar aromatic compounds. The protocols and data tables are designed to serve as a practical reference for researchers undertaking the characterization of this compound or related heterocyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted NMR Data

The following tables summarize the anticipated chemical shifts for this compound. These predictions are based on the analysis of structurally similar aromatic ethers and pyrene itself. The pyrene numbering system is used for atom designation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-5 | 7.8 - 8.0 | Doublet | ~ 8.0 |

| H-3, H-4 | 7.4 - 7.6 | Triplet | ~ 7.5 |

| H-7, H-10 | 7.9 - 8.1 | Doublet | ~ 8.5 |

| H-8, H-9 | 7.5 - 7.7 | Triplet | ~ 7.8 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-6 | 150 - 155 |

| C-2, C-5 | 115 - 120 |

| C-3, C-4 | 125 - 130 |

| C-3a, C-6a | 124 - 128 |

| C-7, C-10 | 118 - 122 |

| C-8, C-9 | 128 - 132 |

| C-10a, C-10b | 130 - 135 |

Experimental Protocol for NMR Analysis

This protocol outlines a general procedure for acquiring NMR spectra of aromatic compounds like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid obscuring sample peaks.[1]

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) may be added.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (typically several hundred to thousands) and a longer relaxation delay (2-10 seconds) are required.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The spectrum is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration of ¹H NMR peaks provides the relative ratio of protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can offer structural insights.

Expected Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | C₁₄H₈O₂ | 208.0524 |

| [M+H]⁺ | C₁₄H₉O₂ | 209.0602 |

| [M+Na]⁺ | C₁₄H₈NaO₂ | 231.0422 |

Fragmentation under Electron Ionization (EI) may involve the loss of CO (m/z 180) and subsequent fragments.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like polycyclic aromatic hydrocarbons.[2][3]

-

Sample Preparation:

-

Instrumentation (GC):

-

Injector: Split/splitless injector, typically operated at 250-280 °C. A small volume (1 µL) is injected.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase is suitable.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

-

Instrumentation (MS):

-

Interface: The GC column is interfaced with the mass spectrometer via a heated transfer line (280-300 °C).

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns. For softer ionization to preserve the molecular ion, Chemical Ionization (CI) can be used.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Acquisition Mode: Data is collected in full scan mode (e.g., m/z 40-450) to obtain a complete mass spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the conjugated π-system of this compound.

Expected UV-Vis Absorption Data

The spectrum is expected to be characteristic of a polycyclic aromatic system, with multiple absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound (in Hexane)

| Band | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| I | 350 - 380 | ~ 10,000 - 20,000 |

| II | 280 - 310 | ~ 40,000 - 60,000 |

| III | 240 - 260 | ~ 80,000 - 100,000 |

Experimental Protocol for UV-Vis Analysis

The procedure for obtaining a UV-Vis spectrum is straightforward and rapid.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., hexane, acetonitrile, or ethanol).

-

Perform serial dilutions to create a sample with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). This is necessary to ensure adherence to the Beer-Lambert Law.[5]

-

The final concentration will typically be in the micromolar (µM) range.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of 1 cm path length quartz cuvettes. Quartz is required for measurements below 340 nm.[5]

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to serve as the reference or blank.

-

Fill the second cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Run a baseline correction with the solvent-filled cuvette.

-

Acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-600 nm).

-

Integrated Spectroscopic Analysis Workflow

The data from these individual techniques are not interpreted in isolation. A combined approach is essential for unambiguous structure confirmation. The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 1,6-Dioxapyrene Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

A critical aspect of characterizing any fluorescent molecule is the determination of its quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

While the fluorescence quantum yield of 1,6-dioxapyrene has not been explicitly reported, data for the closely related nitrogen analogue, 1,6-diazapyrene, provides a valuable benchmark.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |

| 1,6-Diazapyrene | Dichloromethane (DCM) | 374 | Not Specified | 0.34 | 0.73 | [1] |

Table 1: Photophysical Properties of 1,6-Diazapyrene.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield of this compound can be determined using two primary methods: the absolute method and the relative method.

Absolute Method

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere. This technique, while more complex, does not require a reference standard.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable, spectrograde solvent (e.g., cyclohexane, dioxane, or dichloromethane) to minimize inner filter effects. The absorbance at the excitation wavelength should typically be kept below 0.1.

-

Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere. The integrating sphere captures all emitted and scattered light.

-

Measurement of Scattered Light:

-

Place a cuvette containing only the solvent in the integrating sphere and measure the spectrum of the excitation light scattered by the solvent (blank). This provides a measure of the incident photon flux.

-

Replace the blank with the this compound solution and measure the spectrum of the scattered excitation light. The difference between the blank and sample measurements gives the number of photons absorbed by the sample.

-

-

Measurement of Emitted Light: Measure the fluorescence emission spectrum of the this compound solution over its entire emission range.

-

Data Analysis: The fluorescence quantum yield is calculated as the ratio of the integrated area of the emission spectrum to the integrated area of the absorbed light spectrum, after correcting for the spectral response of the detector.

Relative Method

The relative method, also known as the comparative method, involves comparing the fluorescence intensity of the unknown sample (this compound) to that of a well-characterized fluorescence standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to this compound. A common standard is quinine sulfate in 0.1 M sulfuric acid (Φf = 0.546).

-

Sample Preparation:

-

Prepare a series of solutions of both the this compound and the standard at varying concentrations in the same solvent.

-

Measure the absorbance of each solution at the chosen excitation wavelength. The absorbance should be kept low (ideally < 0.1) to ensure a linear relationship between absorbance and fluorescence intensity.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard. The quantum yield of the unknown is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

-

Visualized Workflows and Pathways

To facilitate a clear understanding of the experimental and logical processes involved in the characterization of this compound's fluorescence, the following diagrams are provided.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Caption: Jablonski diagram illustrating the photophysical deactivation pathways.

References

A Technical Guide to Dioxa-Arenes and Pyrene Derivatives: Synthesis, Properties, and Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of two significant classes of organic compounds: dioxa-arenes and pyrene derivatives. It explores their synthesis, unique chemical and photophysical properties, and their burgeoning applications in sensing, drug delivery, and materials science. This document is intended to serve as a detailed resource, complete with quantitative data, experimental methodologies, and visual workflows to facilitate understanding and further research in these fields.

Part 1: Dioxa-Arenes - Macrocyclic Hosts with Unique Recognition Properties

Dioxa-arenes, a class of macrocyclic arenes where oxygen atoms replace traditional methylene bridges, represent a versatile platform in supramolecular chemistry.[1] Their well-defined cavities and electron-rich nature make them excellent hosts for various guest molecules, particularly cations and electron-deficient species. A prominent subclass is the dibenzo-crown ethers, which feature aromatic benzene rings fused to the macrocyclic polyether framework.

Synthesis and Functionalization

The synthesis of dioxa-arenes, particularly functionalized dibenzo-crown ethers, is crucial for tuning their solubility, guest-binding properties, and potential for integration into larger systems. A common strategy involves the templated macrocyclization of catechols with appropriate dihaloalkanes.

Key Synthetic Approaches:

-

Templated Macrocyclization: This is the primary method for creating the crown ether framework, often using an alkali metal cation as a template to organize the precursor fragments and promote cyclization.[2]

-

Direct Functionalization: Post-synthesis modification of the aromatic rings allows for the introduction of various functional groups. This can be challenging and may require multi-step reactions.[2]

-

Synthesis from Functionalized Precursors: Building the macrocycle from already-functionalized catechol units is an effective way to introduce specific moieties. For example, carboxylic acid-functionalized dibenzo-24-crown-8 (DB24C8) can be synthesized and then coupled to other molecules.[3][4]

Below is a generalized workflow for synthesizing a functionalized dibenzo-crown ether suitable for bioconjugation or further derivatization.

Caption: General workflow for the synthesis of a functionalized dibenzo-crown ether.

Host-Guest Chemistry and Applications

The defining feature of dioxa-arenes is their ability to form stable host-guest complexes.[5] The size of the macrocyclic cavity and the nature of the aromatic units dictate the selectivity for specific guests. Dibenzo-24-crown-8 (DB24C8), for instance, is known to form stable complexes with secondary alkylammonium ions and certain metal cations like cesium (Cs⁺).[2][3] This property is the foundation for their use in molecular recognition, sensing, and separation technologies.

Table 1: Quantitative Data for Dibenzo-Crown-Ether Host-Guest Complexation

| Host | Guest | Solvent | Binding Constant (Kₐ, M⁻¹) | Reference |

|---|---|---|---|---|

| Dibenzo-24-crown-8 | Dibenzylammonium | Chloroform | ~2,500 | [2] |

| Dibenzo-24-crown-8 | Cesium Ion (Cs⁺) | Aqueous Solution | High Affinity (qualitative) | [3][4] |

| Dibenzo-18-crown-6 | Potassium Ion (K⁺) | Methanol | ~1.2 x 10⁶ |[2] |

Experimental Protocol: Studying Host-Guest Binding with ¹H NMR Titration

A common method to determine binding constants for host-guest complexes is through Nuclear Magnetic Resonance (NMR) titration.

-

Preparation: Prepare a stock solution of the host (e.g., DB24C8) at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., CDCl₃). Prepare a higher concentration stock solution of the guest (e.g., 20 mM) in the same solvent.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the host solution alone. Identify protons on the host that are likely to be affected by guest binding (e.g., aromatic protons or those near the cavity).

-

Titration: Add small, precise aliquots of the guest stock solution to the host solution in the NMR tube. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shift (δ) of the selected host protons. As the guest is added, these shifts will change, indicating complex formation.

-

Calculation: Plot the change in chemical shift (Δδ) against the guest/host molar ratio. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using specialized software to calculate the association constant (Kₐ).

Part 2: Pyrene Derivatives - Versatile Photophysical Probes and Materials

Pyrene is a polycyclic aromatic hydrocarbon (PAH) renowned for its unique photophysical properties.[6] Its derivatives are extensively used as fluorescent probes, in organic electronics, and for biological imaging.[7][8][9] A key characteristic of pyrene is its ability to form an "excimer" (excited-state dimer) at high concentrations or when two pyrene moieties are in close proximity, resulting in a distinct, red-shifted emission compared to the structured monomer emission.[10][11]

Synthesis and Functionalization

The utility of pyrene is greatly expanded through its chemical functionalization, which allows for the tuning of its optical properties and its attachment to other molecules or materials.[12] Transition metal-catalyzed C-H activation has emerged as a powerful tool for site-selective modification of the pyrene core.[13]

Common Functionalization Strategies:

-

Electrophilic Substitution: Reactions like bromination, formylation, and acylation typically occur at the 1, 3, 6, and 8-positions.[12][13]

-

C-H Borylation: Iridium-catalyzed reactions can selectively introduce boronate ester groups at the 2 and 7-positions, which are otherwise difficult to functionalize.[13]

-

Cross-Coupling Reactions: Suzuki and Stille couplings are widely used to attach various aryl or thienyl groups to a pre-functionalized (e.g., brominated) pyrene core.[14][15]

-

Schiff Base Condensation: Reaction of pyrene-1-carboxaldehyde with primary amines is a straightforward method to create pyrene-based ligands and sensors.[16][17]

Caption: Key synthetic pathways for the functionalization of the pyrene core.

Photophysical Properties and Sensing Applications

The fluorescence of pyrene is highly sensitive to its local environment.[6][10] This sensitivity is exploited in a wide range of chemosensors for detecting metal ions, anions, and small molecules.[18] Sensing mechanisms often rely on processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or the modulation of monomer/excimer emission.[19][20]

Table 2: Selected Pyrene-Based Fluorescent Chemosensors

| Sensor/Probe | Target Analyte | Detection Limit (μM) | Sensing Mechanism | Reference |

|---|---|---|---|---|

| PMDP (Schiff base) | Cu²⁺ | 0.42 | Fluorescence Quenching (Turn-Off) | [16] |

| PMDP (Schiff base) | Fe²⁺ | 0.51 | Fluorescence Quenching (Turn-Off) | [16] |

| Pyrene-based fluorophore | Ag⁺ | Not specified | Ratiometric (Monomer/Excimer) | [19] |

| Pyrene-based fluorophore | Fe³⁺ | Not specified | Fluorescence Quenching | [19] |

| Push-pull pyrene dye (PC) | Polarity Probe | Not applicable | Solvatochromic Shift |[21] |

Experimental Protocol: Characterizing a "Turn-Off" Metal Ion Sensor

This protocol describes the general workflow for testing a pyrene-based fluorescent sensor that exhibits fluorescence quenching upon binding to a metal ion.

-

Stock Solutions: Prepare a stock solution of the pyrene sensor (e.g., 1 mM in DMSO) and stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in water or DMSO).

-

Working Solution: Prepare a dilute working solution of the sensor (e.g., 10 μM) in a suitable buffer (e.g., HEPES buffer in a DMSO/water mixture).

-

Fluorescence Spectrum: Record the initial fluorescence emission spectrum of the sensor working solution by exciting at an appropriate wavelength (e.g., 350 nm).[16]

-

Selectivity Test: Add a defined excess (e.g., 2-10 equivalents) of different metal ion stock solutions to separate aliquots of the sensor working solution. Record the fluorescence spectrum for each. A significant decrease in fluorescence intensity only in the presence of the target ion indicates high selectivity.

-

Titration: To determine the detection limit and binding stoichiometry, incrementally add small aliquots of the target metal ion stock solution to the sensor working solution. Record the fluorescence spectrum after each addition.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. The detection limit can be calculated from the linear portion of this plot at low concentrations (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve). A Job's plot can be used to determine the binding stoichiometry.[16]

Caption: Experimental workflow for characterizing a fluorescent chemosensor.

Applications in Biological Imaging and Drug Development

The excellent photophysical properties, cell permeability, and low cytotoxicity of many pyrene derivatives make them valuable tools in the life sciences.[9] They are used for:

-

Cellular Imaging: Pyrene-based dyes can be designed to stain specific cellular compartments or report on the local microenvironment, such as membrane fluidity or polarity.[21]

-

Bio-imaging of Analytes: Sensors for biologically relevant species like Zn²⁺ or reactive oxygen species (ROS) enable the visualization of their concentrations and fluxes within living cells.[9]

-

Drug Delivery: Pyrene moieties can be incorporated into drug delivery systems as fluorescent tags to track the biodistribution and cellular uptake of nanoparticles or therapeutic agents. Their tendency to aggregate can also be harnessed to create self-assembling drug carriers.

The relationship between pyrene's fundamental properties and its diverse applications is summarized below.

Caption: Relationship between pyrene's photophysics and its applications.

References

- 1. Oxacalix[n](het)arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient complexation between pillar[5]arenes and neutral guests: from host–guest chemistry to functional materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Pyrene - Wikipedia [en.wikipedia.org]

- 7. Photophysical properties and applications of coordination complexes incorporating pyrene | UBC Chemistry [chem.ubc.ca]

- 8. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in C–H Functionalization of Pyrenes [mdpi.com]

- 14. chem.as.uky.edu [chem.as.uky.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and nonlinear optical properties of polyurethane composites containing a pyrene derivative [opg.optica.org]

- 18. A Review on Pyrene Based Chemosensors for the Specific Detection on d-transition Metal Ions and Their Various Applications (2023) | Gunasekaran Prabakaran | 23 Citations [scispace.com]

- 19. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 20. A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu2+ - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1,6-Dioxapyrene and its Analogs as Fluorescent Probes in Cell Imaging

Introduction to Pyrene-Based Fluorescent Probes

Pyrene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons utilized as fluorescent probes in biological and chemical research.[1] Their utility stems from several key characteristics, including high fluorescence quantum yields, excellent photostability, and a unique sensitivity to the local microenvironment.[1][2] A hallmark of pyrene-based probes is their ability to form "excimers" (excited-state dimers) at high concentrations or when two pyrene molecules are in close proximity (~10 Å).[2] This results in a distinct, red-shifted emission compared to the monomer fluorescence, providing a powerful tool for studying molecular interactions, membrane dynamics, and protein conformational changes.[2]

While information on 1,6-Dioxapyrene is scarce, its structural analog, 1,6-diazapyrene, has been synthesized and characterized, offering insights into how heteroatom substitution in the pyrene core can modulate its photophysical properties.

Photophysical Properties of 1,6-Diazapyrene

For researchers exploring novel pyrene derivatives like this compound, the properties of analogous compounds are informative. The following table summarizes the key photophysical data for 1,6-diazapyrene.

| Property | Value | Reference |

| Absorption Maximum (λ_abs_) | 374 nm | [3] |

| Emission Maximum (λ_em_) | Violet Fluorescence | [3] |

| Fluorescence Quantum Yield (Φ_F_) | 0.34 (34%) | [3] |

| Fluorescence Lifetime (τ_F_) | 0.73 ns | [3] |

| Key Characteristic | Extreme sensitivity to oxygen | [3] |

Generalized Experimental Protocols for Pyrene-Based Probes in Cell Imaging

The following protocols are adapted from established methods for using pyrene derivatives in live-cell imaging. These should serve as a robust starting point for evaluating this compound or its derivatives.

Preparation of Probe Stock Solution

-

Solvent Selection: Due to the hydrophobic nature of the pyrene backbone, dissolve the probe in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Concentration: Prepare a high-concentration stock solution, typically in the range of 1-10 mM.

-

Storage: Aliquot the stock solution into small volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C.

Cell Culture and Staining

-

Cell Seeding: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency at the time of imaging.

-

Probe Dilution: On the day of the experiment, thaw a vial of the probe stock solution. Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration. Typical working concentrations for pyrene-based probes range from 1 to 10 µM. It is crucial to perform a concentration optimization experiment for any new probe.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells for a period ranging from 15 to 60 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells before proceeding to microscopy.

Fluorescence Microscopy and Imaging

-

Microscope Setup: Use a fluorescence microscope (confocal or widefield) equipped with appropriate filters for the excitation and emission wavelengths of the pyrene probe. Based on the parent pyrene structure and the data for 1,6-diazapyrene, excitation will likely be in the UV to near-visible range (e.g., ~340-380 nm).

-

Monomer and Excimer Emission: To distinguish between monomer and excimer fluorescence, two emission channels should be used. For typical pyrene probes, the monomer emission is in the blue region (~375-420 nm), while the excimer emission is broader and red-shifted (~440-550 nm).

-

Image Acquisition: Acquire images using the lowest possible excitation laser power and shortest exposure times to minimize phototoxicity and photobleaching.

-

Controls: It is essential to include appropriate controls in the experiment:

-

Unstained Cells: To assess background autofluorescence.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the probe.

-

Diagrams

Caption: A generalized workflow for staining and imaging live cells with a fluorescent probe.

Caption: A diagram illustrating how pyrene probes can report on proximity through monomer and excimer fluorescence.

Data Interpretation and Applications

The dual-emission property of pyrene-based probes can be leveraged for ratiometric imaging, where the ratio of excimer to monomer fluorescence intensity is calculated. This provides a quantitative measure that is independent of probe concentration and instrumental factors. Potential applications for a novel probe like this compound could include:

-

Membrane Fluidity Studies: Changes in membrane fluidity can alter the diffusion of the probe within the lipid bilayer, affecting the rate of excimer formation.

-

Protein-Protein Interactions: By labeling two interacting proteins with a pyrene derivative, their association can be monitored by the appearance of excimer fluorescence.

-

Lipid Raft Visualization: The partitioning of the probe into different membrane domains can be reported by changes in its fluorescence spectrum.

-

Sensing of the Local Environment: The fluorescence of the pyrene monomer is sensitive to the polarity of its surroundings, which can be used to probe different cellular compartments.

Conclusion

While the direct application of this compound in cell imaging remains to be explored, the rich history of pyrene and its derivatives provides a clear roadmap for its investigation. The protocols and conceptual frameworks presented here offer a solid foundation for researchers and drug development professionals to begin characterizing the potential of this and other novel fluorophores in the exciting field of cellular imaging. Careful optimization of staining conditions and a thorough characterization of the probe's photophysical properties within the cellular environment will be critical for its successful application.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Proteins with Pyrene Derivatives

A Note on 1,6-Dioxapyrene Derivatives: Extensive literature searches did not yield specific protocols for protein labeling using this compound derivatives. This suggests that it may be a novel or less common reagent for this application. However, to address the interest in utilizing pyrene-based fluorophores for protein studies, this document provides detailed protocols for well-established pyrene derivatives that serve as excellent fluorescent probes.[1][2] These protocols can be adapted for other derivatives with similar reactive groups.

Pyrene is a valuable fluorescent probe due to its high extinction coefficient and the sensitivity of its emission spectrum to the local environment.[1][2] It exhibits a characteristic monomer emission and a longer-wavelength excimer emission when two pyrene molecules are in close proximity (~10 Å), making it useful for studying protein conformation, oligomerization, and interactions.[1][2]

This guide details protocols for labeling proteins with two common types of pyrene derivatives: those targeting cysteine residues (via iodoacetamide chemistry) and those targeting lysine residues (via succinimidyl ester chemistry).

I. Labeling Proteins with N-(1-pyrenyl)iodoacetamide (Targets Cysteine Residues)

N-(1-pyrenyl)iodoacetamide is a thiol-reactive probe that specifically labels cysteine residues on proteins.[3][4] The iodoacetamide group reacts with the sulfhydryl group of cysteine to form a stable thioether bond.[4]

Experimental Workflow: Cysteine Labeling

References

Application Notes and Protocols for 1,6-Dioxapyrene in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dioxapyrene, a heterocyclic analogue of pyrene, is an emerging organic semiconductor with potential applications in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). Its rigid, planar structure, coupled with its redox-active nature, makes it an interesting candidate for various roles within an OLED device stack, such as an emitter, host, or charge-transporting material. This document provides an overview of the known properties of this compound and its derivatives, along with protocols for its synthesis and potential integration into OLED devices. While direct reports of this compound in OLEDs are limited, its established semiconductor properties in Organic Field-Effect Transistors (OFETs) and its photophysical characteristics suggest its promise in the field of organic electronics.[1][2][3][4][5][6]

Photophysical and Electrical Properties

The photophysical and electrical properties of this compound and its derivatives are critical to their performance in OLEDs. The available data, primarily from studies on fluorescent probes and OFETs, are summarized below.

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Fluorescence Quantum Yield (Φ) | Reference |

| This compound (Diox) | ~400 | ~500 | THF | 0.059 | [7] |

| 4,9-diethyl-2,7-dimethyl-1,6-dioxapyrene (Alkyl-diox) | ~400 | ~500 | THF | 0.082 | [7] |

| 5,10-Di(4-cyanophenyl)-4,9-di(4-methylphenyl)-1,6-dioxapyrene (CN-diox) | ~450 | 619 | THF | 0.011 | [7] |

Table 2: Electrical Properties of this compound Derivatives

| Compound | Hole Mobility (cm²/Vs) | Device Type | Key Finding | Reference |

| This compound Derivatives | ~0.25 | OFET | Stable semiconductors forming well-ordered polycrystalline films. | [2] |

| This compound Derivatives | Not specified | OFET | Accessible and stable semiconductors. | [1][3][4][5][6] |

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A general method for the synthesis of substituted 1,6-dioxapyrenes involves an acid-catalyzed ring-closing reaction of 2,6-disubstituted 1,5-bis(2-oxoethoxy)naphthalenes. The following is a representative procedure:

Materials:

-

2,6-disubstituted 1,5-bis(2-oxoethoxy)naphthalene precursor

-

Dichloromethane (CH₂Cl₂)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

Procedure:

-

Dissolve the naphthalene precursor in a suitable solvent such as dichloromethane or toluene.[7]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.[7]

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen) and in the absence of light for 24-48 hours.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired this compound derivative.

Protocol 2: Fabrication of a Generic OLED Device Incorporating this compound

While a specific device architecture for a this compound-based OLED has not been reported, a general protocol for a vacuum-deposited small molecule OLED is provided below. This compound could be incorporated as a host or emitter in the emissive layer (EML), or as a hole-transporting layer (HTL) or electron-transporting layer (ETL) depending on its energy levels.

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Organic materials for HTL, EML (including this compound derivative as host or dopant), ETL

-

Electron-injecting layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

-

UV-ozone or oxygen plasma cleaner

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven.

-

Treat the cleaned substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially by thermal evaporation. A typical device structure could be: ITO / HTL / EML / ETL / EIL / Al.

-

HTL: Deposit a hole-transporting material (e.g., NPB) to a thickness of 40-60 nm.

-

EML: Co-evaporate the this compound derivative (as a host) with a fluorescent or phosphorescent dopant, or evaporate the this compound derivative as the sole emitter. Typical thickness is 20-40 nm.

-

ETL: Deposit an electron-transporting material (e.g., Alq₃) to a thickness of 30-50 nm.

-

-

Cathode Deposition:

-

Deposit a thin layer of an electron-injecting material (e.g., LiF, ~1 nm).

-

Deposit a metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox using a UV-curable epoxy and a glass lid.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Measure the electroluminescence (EL) spectrum using a spectrometer.

-

Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.

-

Visualizations

Caption: A generic multi-layer OLED device structure.

Caption: Experimental workflow for OLED fabrication and testing.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of materials for OLED applications. Their favorable semiconductor properties, as demonstrated in OFETs, and their inherent fluorescence suggest their potential utility as charge-transporting materials or emitters in OLED devices. Further research is warranted to synthesize novel this compound derivatives with tailored optoelectronic properties and to fabricate and characterize OLED devices to fully assess their performance in this application. The protocols and data presented here provide a foundation for researchers to embark on the exploration of this intriguing class of organic materials for next-generation displays and lighting.

References

Application Notes and Protocols: 1,6-Dioxapyrene as a Sensor for Metal Ion Detection

Application Notes

Introduction

1,6-Dioxapyrene is a polycyclic aromatic hydrocarbon (PAH) featuring a pyrene core with two oxygen atoms incorporated into its structure. This modification of the pyrene scaffold can influence its photophysical properties, making it a candidate for the development of novel fluorescent chemosensors. Pyrene and its derivatives are well-known for their strong fluorescence emission and sensitivity to the local environment, which can be harnessed for the detection of various analytes, including metal ions. The interaction of the pyrene fluorophore with metal ions can lead to changes in its fluorescence intensity (quenching or enhancement) or spectral shifts, providing a detectable signal for the presence and concentration of the metal ion.

The sensing mechanism of pyrene-based sensors for metal ions often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. For this compound, it is hypothesized that the oxygen atoms could act as binding sites for metal ions, leading to a modulation of the fluorophore's electronic properties upon complexation.

Principle of Detection

The proposed mechanism for metal ion sensing by this compound is based on the chelation-enhanced fluorescence (CHEF) or quenching effect. In its free form, a non-fluorescent or weakly fluorescent state may be induced by a photoinduced electron transfer (PET) process from a binding moiety to the excited pyrene core. Upon binding of a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response. Conversely, binding of certain metal ions can induce fluorescence quenching through mechanisms like spin-orbit coupling.

Potential Applications

-

Environmental Monitoring: Detection of heavy metal ion contamination in water and soil samples.

-

Biological Research: Imaging and quantification of metal ions in living cells and tissues to study their physiological and pathological roles.

-

Drug Development: Screening for compounds that interact with metalloenzymes or disrupt metal ion homeostasis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for pyrene-based fluorescent sensors for the detection of Cu²⁺ and Zn²⁺. These values are provided as a reference for the expected performance of a this compound-based sensor.

Table 1: Performance of a Pyrene-Based Ratiometric Sensor for Cu²⁺ Detection [1]

| Parameter | Value |

| Analyte | Cu²⁺ |

| Detection Limit (LOD) | 0.16 µM |

| Linear Range | 0.5–8 µM |

| Stoichiometry (Sensor:Cu²⁺) | 1:1 |

| Sensing Mechanism | Ratiometric turn-on fluorescence |

Table 2: Performance of a Pyrene-Based "Off-On" Sensor for Zn²⁺ Detection [2]

| Parameter | Value |

| Analyte | Zn²⁺ |

| Detection Limit (LOD) | 2.39 x 10⁻⁸ M |

| Binding Constant (Kₐ) | 2 x 10⁹ M⁻¹ |

| Stoichiometry (Sensor:Zn²⁺) | 1:2 |

| Sensing Mechanism | Chelation-enhanced fluorescence (turn-on) |

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Sensing using Fluorescence Spectroscopy

This protocol describes a general method for evaluating the response of a this compound solution to various metal ions.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

-

Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water or the same solvent as the sensor).

-

Buffer solution (e.g., HEPES, pH 7.4).

-

Spectro-grade solvents (e.g., acetonitrile, DMSO, water).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Preparation of the Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) in a suitable solvent mixture (e.g., acetonitrile/water, 1:1 v/v) buffered to the desired pH (e.g., pH 7.4 with HEPES).

-

Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the this compound solution. The excitation wavelength should be determined from the absorption maximum of the compound.

-

Screening for Metal Ion Selectivity: a. To separate cuvettes containing the this compound solution, add a specific amount (e.g., 10 equivalents) of different metal ion stock solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺). b. Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature. c. Record the fluorescence emission spectrum for each solution. d. Compare the fluorescence intensity changes to identify the metal ion(s) that induce a significant response.

-

Fluorescence Titration: a. To a cuvette containing the this compound solution, incrementally add small aliquots of the stock solution of the target metal ion. b. After each addition, mix the solution thoroughly and record the fluorescence emission spectrum. c. Continue the additions until the fluorescence intensity reaches a plateau.

-

Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. From this plot, determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear calibration curve.

Protocol 2: Determination of Binding Stoichiometry using Job's Plot

This protocol is used to determine the binding ratio between the sensor (this compound) and the metal ion.

Materials:

-

Stock solutions of this compound and the target metal ion of the same concentration (e.g., 100 µM).

-

The same solvent system and buffer as in Protocol 1.

-

Fluorometer and cuvettes.

Procedure:

-